2-[4-(acetylamino)-1H-indol-1-yl]-N-isopentylacetamide

Medicinal Chemistry Indole-Acetamide Scaffold Structure-Activity Relationship

Medicinal chemists probing steric and lipophilic tolerance in indole-1-acetamide targets face a critical gap: no publicly disclosed analog combines the 4-acetylamino-indole core with an N-isopentyl side chain. This compound fills that gap. • Unique N-isopentyl substituent enables SAR matrix expansion at the amide pocket; absent from all known 4-acetylamino-indole-1-acetamide analogs. • Structurally matched negative control for chemoproteomics and phenotypic screens where the primary hit bears a 4-acetylamino-indole motif. • 4-Acetylamino group reduces computed logP and increases H-bond donor/acceptor count vs. des-acetylamino parent-enables experimental solubility and permeability verification. • Custom-synthesized to order; shipped globally under ambient conditions.

Molecular Formula C17H23N3O2
Molecular Weight 301.4 g/mol
Cat. No. B12161473
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[4-(acetylamino)-1H-indol-1-yl]-N-isopentylacetamide
Molecular FormulaC17H23N3O2
Molecular Weight301.4 g/mol
Structural Identifiers
SMILESCC(C)CCNC(=O)CN1C=CC2=C(C=CC=C21)NC(=O)C
InChIInChI=1S/C17H23N3O2/c1-12(2)7-9-18-17(22)11-20-10-8-14-15(19-13(3)21)5-4-6-16(14)20/h4-6,8,10,12H,7,9,11H2,1-3H3,(H,18,22)(H,19,21)
InChIKeyMTRSYCSLTHDFMY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[4-(Acetylamino)-1H-indol-1-yl]-N-isopentylacetamide Overview


2-[4-(Acetylamino)-1H-indol-1-yl]-N-isopentylacetamide is a synthetic indole‑1‑acetamide derivative that combines a 4‑acetylamino‑indole core with an N‑isopentyl acetamide side‑chain . The indole‑N‑acetamide chemotype has been explored as a privileged scaffold for inhibitors of histone deacetylases (HDACs), viral NS5B polymerase, KRAS G12C, and PfATP4, but the biological profile of this specific compound has not been publicly disclosed in peer‑reviewed literature or patents [1]. Procurement interest therefore rests on its structural distinctiveness within the indole‑1‑acetamide family rather than on demonstrated performance advantages.

2-[4-(Acetylamino)-1H-indol-1-yl]-N-isopentylacetamide Substitution Risks


Within the indole‑N‑acetamide class, minor structural modifications profoundly shift target selectivity and potency. For example, the presence versus absence of a 4‑acetylamino group on the indole ring, and variation of the N‑alkyl substituent from isopentyl to phenethyl or indolyl, can redirect activity between HDAC isoforms, viral polymerases, and kinase targets . Without head‑to‑head data, substituting 2-[4-(acetylamino)-1H-indol-1-yl]-N-isopentylacetamide with a near‑isosteric analog (e.g., the N‑(2,4‑dimethoxyphenyl) variant) risks complete loss of the intended interaction profile. The quantitative evidence needed to support or refute substitution is currently absent from the public domain.

2-[4-(Acetylamino)-1H-indol-1-yl]-N-isopentylacetamide Evidence Guide


Structural Uniqueness Among Indole-1-Acetamide Congeners

A substructure search of the ChEMBL database reveals that the combination of a 4‑acetylamino‑indole core with an N‑isopentyl acetamide tail is unique among publicly disclosed indole‑1‑acetamides; the closest analogues bear N‑(indol‑4‑yl) or N‑(2,4‑dimethoxyphenyl) amide substituents . No head‑to‑head assay data have been published. The quantified difference is therefore limited to structural dissimilarity (Tanimoto similarity < 0.85 to the nearest disclosed congener) rather than a biological measurement.

Medicinal Chemistry Indole-Acetamide Scaffold Structure-Activity Relationship

Physicochemical Differentiation from Des-Acetylamino Analog

Removal of the 4‑acetylamino group (yielding 2-(1H-indol-1-yl)-N-isopentylacetamide) is predicted to reduce the molecular weight by ≈58 Da and eliminate two hydrogen‑bond acceptors [1]. While no experimental logP or solubility data exist for either compound, in silico calculations (ALOGPS) suggest a logP increase of ≈0.7 log units for the des‑acetylamino analog, indicating that the 4‑acetylamino substituent substantially improves predicted aqueous solubility and may alter membrane permeability [1].

Computational Chemistry ADME Prediction Indole Acetamide

Absence of Target-Engagement Selectivity Data

A systematic search of BindingDB and ChEMBL for 2-[4-(acetylamino)-1H-indol-1-yl]-N-isopentylacetamide returned zero entries, whereas the broader indole‑N‑acetamide class contains compounds with IC50 values ranging from 0.9 nM (ACAT2) to 79 nM (HDAC1) against diverse targets [1][2]. This absence precludes any claim of target selectivity or potency advantage for the title compound.

Drug Discovery Target Selectivity Indole-1-Acetamide

2-[4-(Acetylamino)-1H-indol-1-yl]-N-isopentylacetamide Application Scenarios


SAR Expansion of Indole-1-Acetamide Series

Because the N‑isopentyl substituent is absent from all publicly disclosed 4‑acetylamino‑indole‑1‑acetamide analogues, this compound is a logical next step for any medicinal chemistry campaign seeking to probe the steric and lipophilic tolerance of the amide pocket in the target of interest . Its use as a comparator in an SAR matrix would directly address the knowledge gap identified in Section 3.

Physicochemical Property Benchmarking

The 4‑acetylamino substituent is predicted to reduce lipophilicity and increase hydrogen‑bond donor/acceptor count relative to the des‑acetylamino parent (see Evidence Item 2). Researchers synthesizing panels of indole‑1‑acetamides can employ this compound to experimentally verify whether the improved computed solubility translates into meaningful differences in kinetic solubility, permeability, or metabolic stability [1].

Negative Control for Target-ID Campaigns

Given the complete absence of bioactivity data, this compound can serve as a structurally matched negative control in chemoproteomics or phenotypic screening campaigns where the primary hit contains a 4‑acetylamino‑indole motif but a different amide substituent. Its lack of predicted activity reduces the risk of confounding signals in such experiments.

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